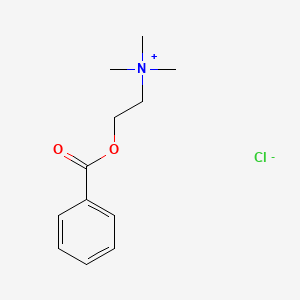

Benzoylcholine chloride

Descripción general

Descripción

Benzoylcholine chloride is a quaternary ammonium compound that is structurally related to acetylcholine. It is known for its pharmacological properties, particularly its ability to interact with cholinergic receptors. This compound has been studied for its effects on various physiological systems, including the cardiovascular and gastrointestinal systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzoylcholine chloride can be synthesized through a multi-step process. One common method involves the reaction of ethylene chlorohydrin with benzoyl chloride to form 2-chloroethyl benzoate. This intermediate is then reacted with trimethylamine to produce benzoylcholine iodide, which is subsequently converted to this compound using silver chloride .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Benzoylcholine chloride undergoes various chemical reactions, including hydrolysis, substitution, and esterification.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, this compound can hydrolyze to form benzoic acid and choline chloride.

Substitution: It can react with nucleophiles, such as hydroxide ions, to undergo substitution reactions.

Esterification: this compound can form esters with alcohols under acidic conditions.

Major Products:

Hydrolysis: Benzoic acid and choline chloride.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Esterification: Esters of benzoylcholine.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Benzoylcholine chloride is widely utilized in the pharmaceutical industry, particularly as a preservative and an active ingredient in formulations. Its effectiveness as an antimicrobial agent makes it suitable for:

- Ophthalmic Solutions : this compound is commonly used as a preservative in eye drops and other ophthalmic preparations. Studies indicate that it can induce cell death in conjunctival cells at low concentrations, which raises concerns about its long-term use in ocular therapies .

- Nasal Sprays : It serves as a preservative in nasal solutions, although recent findings suggest potential adverse effects on nasal epithelial tissues, including irritation and inflammation .

- Topical Formulations : The compound is employed in creams, gels, and ointments for its antimicrobial properties. Research has shown that this compound can cause significant changes to the ocular surface when used chronically, leading to conjunctival injury and inflammation .

Antimicrobial Properties

This compound's broad-spectrum antimicrobial activity makes it valuable in various applications:

- Disinfectants : It is used in disinfectant formulations due to its ability to eliminate bacteria, fungi, and viruses. Its effectiveness has been documented in studies investigating microbial resistance; prolonged exposure can lead to the development of resistant strains .

- Water Treatment : The compound is also applied in water preservation techniques, where it helps maintain the integrity of samples by inhibiting microbial growth. Research indicates that this compound can stabilize dissolved inorganic carbon concentrations during water sample preservation .

Toxicological Studies

Research into the toxicological effects of this compound has revealed important insights:

- Cell Viability : In vitro studies have demonstrated that exposure to this compound can lead to cell lysis and apoptosis at varying concentrations. For instance, concentrations as low as 0.0001% have been shown to induce cell growth arrest and death over time .

- Impact on Microbiota : Long-term exposure to this compound has been linked to alterations in vaginal flora, reducing populations of protective Lactobacillus species while promoting inflammation . This highlights the need for careful consideration of its use in products intended for sensitive areas.

Regulatory Considerations

The regulatory status of this compound varies globally due to concerns about safety and environmental impact:

- Microbial Resistance : The frequent use of this compound raises concerns about the emergence of cross-resistant microbial phenotypes, necessitating ongoing monitoring and regulation .

- Safety Assessments : Regulatory bodies are increasingly scrutinizing the safety profiles of compounds like this compound due to their widespread use in consumer products. Studies suggest that while effective as an antimicrobial agent, its potential toxic effects warrant further investigation .

Case Study 1: Ocular Surface Toxicity

A study investigated the effects of this compound on human conjunctival cells, revealing significant toxicity at higher concentrations. The research highlighted the need for alternative preservatives in long-term ocular therapies to mitigate risks associated with chronic exposure .

Case Study 2: Vaginal Microflora Disruption

In nonhuman primate studies, repeated applications of this compound were shown to disrupt vaginal microflora significantly. The findings indicated a reduction in beneficial bacteria and an increase in inflammatory responses, raising concerns about its use as a microbicide .

Mecanismo De Acción

Benzoylcholine chloride exerts its effects by interacting with cholinergic receptors, particularly nicotinic and muscarinic receptors. It mimics the action of acetylcholine but with different potency and duration. The compound can cause muscle contraction, increased salivary secretion, and changes in blood pressure. Its action is mediated through the activation of cholinergic pathways and subsequent physiological responses .

Comparación Con Compuestos Similares

- Acetylcholine chloride

- Choline chloride

- Eserine sulphate

- d-Tubocurarine chloride

- Hexamethonium bromide

- Nicotine acid tartrate

- Atropine sulphate

- Cocaine hydrochloride

- Procaine hydrochloride

Comparison: Benzoylcholine chloride is unique due to its benzoic ester grouping, which imparts distinct pharmacological properties. Unlike acetylcholine, it has strong nicotine-like properties and weak muscarine-like properties. This makes it less active in causing hypotension and miosis compared to acetylcholine. Additionally, this compound has local anesthetic properties, which are not observed in acetylcholine .

Actividad Biológica

Benzoylcholine chloride (BzCh) is a synthetic quaternary ammonium compound that exhibits significant biological activity, particularly in the realms of pharmacology and microbiology. This article delves into the biological properties of BzCh, summarizing its effects on cellular systems, its antimicrobial properties, and relevant case studies that illustrate its clinical implications.

This compound is structurally related to acetylcholine and functions primarily as a cholinergic agent. Its mechanism of action involves the modulation of nicotinic and muscarinic receptors, leading to various physiological effects. The compound is known to disrupt cellular membranes, which can result in increased permeability and subsequent cell death in microbial organisms.

Key Mechanisms:

- Membrane Disruption: BzCh interacts with lipid bilayers, compromising membrane integrity and leading to cellular leakage.

- Receptor Modulation: It affects neurotransmission by binding to cholinergic receptors, influencing muscle contraction and glandular secretion.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity:

- BzCh exhibits broad-spectrum antimicrobial properties against bacteria, fungi, and some viruses. Its efficacy is concentration-dependent, with higher concentrations yielding greater biocidal effects.

- Studies indicate that BzCh is particularly effective against Gram-positive bacteria, while Gram-negative bacteria show more resistance due to their outer membrane structure.

-

Cytotoxic Effects:

- In vitro studies have demonstrated that BzCh can induce cytotoxicity in various cell lines. This cytotoxicity is often linked to its ability to disrupt mitochondrial function and induce apoptosis.

- The compound has been shown to affect human corneal stroma fibroblasts, leading to decreased cell viability and impaired metabolic functions at low concentrations .

-

Clinical Implications:

- This compound has been used in medical formulations, including nasal sprays and ophthalmic solutions. However, concerns regarding its safety profile have emerged, particularly regarding potential toxicity to nasal epithelium and ocular tissues .

- Case studies involving benzalkonium chloride (BAC), a related compound, highlight risks associated with ingestion or exposure, emphasizing the need for careful management in clinical settings .

Research Findings

Recent research has provided insight into the biological activity of this compound:

- Antimicrobial Resistance: Long-term exposure to BACs has been linked to increased antibiotic resistance in microbial communities, suggesting that similar mechanisms may apply to BzCh .

- Toxicological Studies: Investigations into the local toxicity of BzCh-containing ophthalmic solutions have shown no significant adverse effects on ocular health after prolonged use at recommended concentrations .

- Efficacy in Clinical Use: A study evaluating the use of benzalkonium chloride as a preservative in nasal solutions indicated that while some studies report safety, others suggest potential adverse effects on nasal tissue .

Data Table: Biological Activity Summary

| Activity Type | Effect | Concentration Dependency | Notes |

|---|---|---|---|

| Antimicrobial | Broad-spectrum activity | Yes | More effective against Gram-positive bacteria |

| Cytotoxicity | Induces apoptosis | Yes | Affects cell viability in fibroblasts |

| Local Toxicity | Minimal adverse effects | Yes (at low concentrations) | Safe for ocular applications up to 0.01% |

| Resistance Development | Increased resistance observed | Yes | Linked with long-term exposure |

Case Studies

-

Pediatric Poisoning Case:

A notable case involved a 17-month-old boy who ingested a disinfectant containing BAC. The child developed severe respiratory failure but recovered fully after intensive medical intervention. This case underscores the potential dangers associated with quaternary ammonium compounds like BzCh when ingested . -

Ocular Toxicity Study:

A study assessing the local toxicity of benzalkonium chloride in ophthalmic solutions found no significant histopathological changes in monkey models after repeated applications over extended periods . This suggests a favorable safety profile for ocular use at specified concentrations.

Propiedades

IUPAC Name |

2-benzoyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO2.ClH/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFHQENRNSAHEK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952108 | |

| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzoylcholine chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2964-09-2 | |

| Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2964-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline, chloride, benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002964092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoyloxyethyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.